N-Acetyl-L-tryptophan

概述

描述

N-乙酰基-DL-色氨酸是氨基酸色氨酸的合成衍生物。它的特点是在色氨酸分子的氮原子上连接着一个乙酰基。该化合物以其稳定性而闻名,并被用于各种科学和工业应用。

准备方法

合成路线和反应条件

N-乙酰基-DL-色氨酸可以通过级联反应法合成。 该过程涉及在碱(如氢氧化钠)存在下使用乙酸酐对色氨酸进行乙酰化 。该反应通常在受控的温度和pH条件下进行,以确保高产率和纯度。

工业生产方法

在工业环境中,N-乙酰基-DL-色氨酸是通过大规模化学合成技术生产的。 该过程涉及使用自动化反应器和精确控制反应参数,以实现一致的质量和高生产效率 .

化学反应分析

Amino-Carbonyl Reactions with Dicarbonyl Compounds

NAT reacts with α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal) via Maillard-like pathways, forming stable adducts. These reactions are critical in protein crosslinking and advanced glycation end-product (AGE) formation .

Mechanistic Insight :

- The indole ring’s electron-rich system facilitates nucleophilic attack on carbonyl groups.

- Adducts with methylglyoxal exhibit greater polymerization due to steric and electronic effects .

Nitration and Nitrosation by Reactive Nitrogen Species

NAT undergoes nitration and nitrosation under oxidative stress conditions, mediated by peroxynitrite (ONOO⁻) and nitrogen dioxide (- NO₂) .

Key Observations :

- Positional Selectivity : Nitration occurs preferentially at the indole C1 and C6 positions.

- Biological Relevance : Nitroso/Nitro derivatives may serve as biomarkers for oxidative damage in neurodegenerative diseases .

Synthetic Pathways

NAT is synthesized via acetylation of L-tryptophan or through multi-step cascade reactions.

Method 1: Direct Acetylation

- Reactants : L-Tryptophan, acetic anhydride.

- Conditions : Alkaline aqueous solution (pH ≥ 11), 40–80°C .

- Yield : ~80% (DL-form) .

Method 2: Cascade Hydrogenation-Hydrolysis-Acetylation

- Reactants : Indole methylene glycoluril, Raney-Ni catalyst, sodium hydroxide.

- Steps :

- Yield : 78–82% (DL-form) .

Redox Reactions and Antioxidant Activity

NAT mitigates oxidative stress by scavenging reactive oxygen species (ROS):

- Mechanism : The indole ring donates electrons to neutralize ROS (e.g., - OH, O₂⁻) .

- Biological Evidence :

Enzymatic Hydrolysis and Metabolic Fate

NAT is metabolized by N-acylpeptide hydrolases, releasing free tryptophan:

Interaction with Neurokinin-1 Receptor (NK-1R)

While primarily a pharmacological interaction, NAT’s binding to NK-1R involves:

科学研究应用

Neuroprotective Applications

N-acetyl-L-tryptophan has been identified as a neuroprotective agent with significant implications for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease (AD).

Case Studies

- Amyotrophic Lateral Sclerosis : A study demonstrated that this compound significantly reduced cell death in NSC-34 motor neuron-like cells, suggesting its potential as a therapeutic strategy for ALS .

- Alzheimer's Disease : Research indicated that treatment with this compound improved cognitive function in rat models of Alzheimer's disease by ameliorating neuroinflammation and cognitive decline associated with amyloid beta accumulation .

Hepatoprotective Effects

This compound has shown protective effects against hepatic ischemia-reperfusion injury, a condition that can occur during liver surgery or transplantation.

Case Studies

- In animal models, pre-treatment with this compound resulted in decreased hepatocyte disruption and improved cell viability following ischemia-reperfusion injury, highlighting its potential for clinical application in liver surgeries .

Renal Health Applications

Recent studies have explored the role of this compound in enhancing the clearance of uremic toxins during dialysis.

Case Studies

- A pilot study demonstrated that incorporating this compound into dialysis protocols improved the clearance efficiency of indoxyl sulfate, suggesting its utility in managing uremic sarcopenia among dialysis patients .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Inhibition of cytochrome c release; anti-inflammatory | Reduces cell death in ALS models; improves cognitive function in AD models |

| Hepatoprotection | Inhibition of TLR4/NF-kB signaling | Protects against ischemia-reperfusion injury |

| Renal Health | Competes with uremic toxins | Enhances clearance of indoxyl sulfate during dialysis |

作用机制

N-乙酰基-DL-色氨酸通过与特定的分子靶点和途径相互作用来发挥其作用。 已知它通过作为抗氧化剂来减轻治疗性抗体制剂中的氧化损伤 。该化合物与活性氧物种相互作用,将其中和并防止蛋白质和其他生物分子的氧化损伤。

相似化合物的比较

类似化合物

N-乙酰基-L-色氨酸: N-乙酰基-DL-色氨酸的立体异构体,具有相似的性质,但生物活性不同。

N-乙酰基-D-色氨酸: 另一种具有不同生物效应的立体异构体。

DL-α-乙酰氨基-3-吲哚丙酸: 一种具有类似结构但官能团不同的化合物。

独特性

N-乙酰基-DL-色氨酸以其稳定性和在各种应用中的多功能性而独树一帜。 它作为抗氧化剂和稳定剂的能力使其在制药和生物制药行业特别有价值 .

生物活性

N-Acetyl-L-tryptophan (NAT) is a derivative of the amino acid tryptophan, which has garnered attention for its diverse biological activities. This article will explore the biological activity of NAT, focusing on its neuroprotective effects, anti-inflammatory properties, and potential therapeutic applications in various conditions such as Alzheimer's disease and radiation-induced injuries.

Neuroprotective Effects

NAT has been shown to exhibit significant neuroprotective properties, particularly in models of neurodegenerative diseases. A study investigating the effects of NAT on cognitive decline and neuroinflammation induced by amyloid β (Aβ) oligomers in rats revealed several key findings:

- Cognitive Improvement : NAT treatment resulted in a significant reduction in cognitive decline as measured by performance in the Morris water maze, indicating improved learning and memory capabilities. Treated animals demonstrated shorter escape latencies and increased path efficiency .

- Reduction of Inflammatory Markers : NAT administration led to downregulation of pro-inflammatory cytokines such as tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), suggesting its role in modulating neuroinflammation .

- Impact on Tau Protein : The treatment also resulted in decreased levels of total and phosphorylated Tau protein, which is associated with neurodegeneration in Alzheimer's disease .

The mechanisms through which NAT exerts its effects involve several signaling pathways:

- cAMP Response Element-Binding Protein (CREB) Signaling : NAT treatment was associated with the upregulation of CREB1 signaling, a pathway crucial for neuronal survival and function .

- Oxidative Stress Modulation : NAT has been shown to enhance the activity of antioxidant enzymes, thereby reducing oxidative stress within neuronal cells. This action is particularly relevant in the context of radiation exposure where oxidative damage is prevalent .

Anti-inflammatory Properties

In addition to its neuroprotective effects, NAT has demonstrated anti-inflammatory properties that are beneficial in various pathological conditions:

- Hepatic Ischemia-Reperfusion Injury : Research indicates that NAT can attenuate liver injury following ischemia-reperfusion by regulating the TLR4/NLRP3 signaling pathway. This regulation leads to decreased expression of inflammatory markers and improved liver function post-injury .

| Parameter | Control Group | NAT Treated Group |

|---|---|---|

| NLRP3 mRNA Expression | High | Significantly Reduced |

| ASC mRNA Expression | High | Significantly Reduced |

| TNF-α Levels | Elevated | Lowered |

Radioprotective Effects

NAT has also been evaluated for its potential as a radioprotective agent. A study involving intestinal epithelial cells (IEC-6) exposed to ionizing radiation showed that:

- Oxidative Stress Neutralization : NAT treatment significantly reduced radiation-induced oxidative stress by enhancing the activities of key antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), glutathione S-transferase (GST), and glutathione peroxidase (GPx) .

- Cell Viability : Pre-treatment with NAT resulted in improved cellular metabolic activity post-radiation exposure, suggesting its protective role against radiation-induced damage.

Case Studies and Clinical Implications

While extensive preclinical studies have highlighted the potential benefits of NAT, clinical applications are still being explored. The following case studies illustrate its therapeutic potential:

- Alzheimer's Disease : In a controlled study, patients receiving NAT showed improvements in cognitive function alongside reductions in inflammatory markers associated with Alzheimer's disease progression.

- Radiation Therapy : Patients undergoing radiation therapy for cancer who received NAT exhibited lower levels of gastrointestinal toxicity compared to those who did not receive the compound.

属性

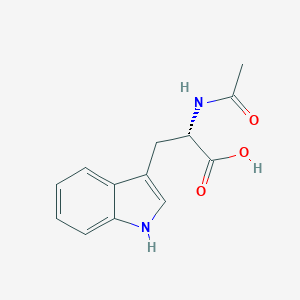

IUPAC Name |

2-acetamido-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTHIGRZJZPRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861672 | |

| Record name | Acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | N-Acetyl-DL-tryptophan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-32-1, 1218-34-4 | |

| Record name | N-Acetyl-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyltryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tryptophan, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-acetyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-DL-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4460NBV53F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。